4-amino-N,N-dibutylbenzamide
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Overview
Description
4-amino-N,N-dibutylbenzamide is an organic compound with the molecular formula C13H20N2O It is a derivative of benzamide, featuring an amino group at the para position and two butyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dibutylbenzamide typically involves the condensation of 4-aminobenzoic acid with dibutylamine. This reaction can be catalyzed by various agents, such as carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under mild conditions to prevent the decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-dibutylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitrobenzamides.
Reduction: Aminobenzylamines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-amino-N,N-dibutylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-N,N-dibutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of dibutyl groups.
4-amino-N,N-diethylbenzamide: Features diethyl groups instead of dibutyl groups.
4-amino-N,N-dipropylbenzamide: Contains dipropyl groups instead of dibutyl groups.
Uniqueness
4-amino-N,N-dibutylbenzamide is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological targets. The presence of butyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C15H24N2O |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
4-amino-N,N-dibutylbenzamide |
InChI |
InChI=1S/C15H24N2O/c1-3-5-11-17(12-6-4-2)15(18)13-7-9-14(16)10-8-13/h7-10H,3-6,11-12,16H2,1-2H3 |
InChI Key |
MUNLJEXNFFJUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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